molecular formula C19H21N7O6S3 B11418942 7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11418942
M. Wt: 539.6 g/mol
InChI Key: NVELSXNLMYTSRG-UHFFFAOYSA-N
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Description

The compound 7-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, typically through the reaction of a β-keto ester with hydrazine derivatives under acidic conditions.

    Attachment of the Nitro Group: The nitro group is introduced via nitration, often using a mixture of nitric acid and sulfuric acid.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Coupling Reactions: The pyrazole and thiadiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Cyclization: The final step involves cyclization to form the azabicyclo structure, which can be achieved through intramolecular nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole and pyrazole rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides and thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as an antimicrobial agent due to its structural similarity to known antibiotics. It can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Medicine

In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.

    Signal Transduction Interference: The compound can interfere with signal transduction pathways in cancer cells, inhibiting their growth and proliferation.

    Anti-inflammatory Action: It can modulate the activity of inflammatory mediators, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Cefazolin: An antibiotic with a similar azabicyclo structure.

    Metronidazole: Contains a nitroimidazole ring, similar to the nitropyrazole in the compound.

    Thiadiazole Derivatives: Various compounds containing the thiadiazole ring, used in antimicrobial and anticancer research.

Uniqueness

The uniqueness of this compound lies in its combination of multiple bioactive moieties within a single molecule. This allows it to interact with a broader range of biological targets, potentially leading to more effective treatments with fewer side effects.

Properties

Molecular Formula

C19H21N7O6S3

Molecular Weight

539.6 g/mol

IUPAC Name

7-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H21N7O6S3/c1-8(5-24-9(2)4-12(23-24)26(31)32)15(27)20-13-16(28)25-14(18(29)30)11(6-33-17(13)25)7-34-19-22-21-10(3)35-19/h4,8,13,17H,5-7H2,1-3H3,(H,20,27)(H,29,30)

InChI Key

NVELSXNLMYTSRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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